molecular formula C23H20F2N6O3S B2864211 N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-66-9

N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2864211
M. Wt: 498.51
InChI Key: KOHQASCCBWXVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several notable substructures, including a 2,4-difluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a 4-methoxybenzamide moiety . These groups are common in medicinal chemistry and materials science due to their diverse chemical properties and potential for various interactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the aforementioned functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused heterocyclic system containing multiple nitrogen atoms, which could contribute to its reactivity and potential binding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of fluorine atoms could impact its polarity and the strength of its intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds often involves their synthesis and evaluation of their chemical properties. For example, the synthesis of [1,2,4]triazolo and thiadiazine derivatives has been extensively studied, leading to the development of new methods for creating compounds with potential biological activities (R. M. Shakir, K. Ali, Dhuha Faruk. Hussain, 2017). These synthetic pathways are crucial for producing compounds with precise chemical structures required for specific research applications.

Antioxidant Ability

Several studies have demonstrated the antioxidant abilities of triazolo and pyridazine derivatives. For instance, some new derivatives have shown significant antioxidant activity, surpassing even that of ascorbic acid in certain assays. This indicates the potential of these compounds in developing antioxidant therapies (R. M. Shakir, K. Ali, Dhuha Faruk. Hussain, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include studying its reactivity, investigating its interactions with various biological targets, and optimizing its synthesis .

properties

IUPAC Name

N-[2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O3S/c1-34-16-5-2-14(3-6-16)23(33)26-11-10-20-29-28-19-8-9-22(30-31(19)20)35-13-21(32)27-18-7-4-15(24)12-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQASCCBWXVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.